Product packaging for Dronedarone N-Oxide(Cat. No.:)

Dronedarone N-Oxide

Cat. No.: B13438365
M. Wt: 488.4 g/mol
InChI Key: DUBPGEJGGVZKDD-AEOOGKAESA-N
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Description

Dronedarone N-Oxide is a useful research compound. Its molecular formula is C24H24O11 and its molecular weight is 488.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24O11 B13438365 Dronedarone N-Oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H24O11

Molecular Weight

488.4 g/mol

IUPAC Name

[(3R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C24H24O11/c1-11(25)32-10-19-21(28)22(29)23(30)24(35-19)34-18-8-16-14(7-17(18)31-2)20(27)15(9-33-16)12-3-5-13(26)6-4-12/h3-9,19,21-24,26,28-30H,10H2,1-2H3/t19?,21-,22?,23?,24+/m0/s1

InChI Key

DUBPGEJGGVZKDD-AEOOGKAESA-N

Isomeric SMILES

CC(=O)OCC1[C@@H](C(C([C@@H](O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O

Origin of Product

United States

Contextualization Within Dronedarone Metabolism and Degradation Studies

The biotransformation of dronedarone (B1670951) is extensive and complex, primarily occurring in the liver. The major metabolic pathways are mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 playing a predominant role. nih.govsanofi.us These pathways primarily involve N-debutylation, leading to the formation of an active metabolite (N-debutyl metabolite), and oxidative deamination to form an inactive propanoic acid metabolite. sanofi.usmedscape.com Direct oxidation of the dronedarone molecule is also a recognized metabolic route. sanofi.usmedscape.com

It is within this context of oxidative metabolism that Dronedarone N-Oxide is formed. N-oxidation is a common metabolic reaction for tertiary amine-containing drugs. While the primary focus of dronedarone metabolism studies has been on the N-debutyl metabolite due to its pharmacological activity, the formation of this compound is a recognized, albeit less extensively characterized, pathway. drugbank.com

In degradation studies, which are crucial for ensuring drug stability and safety, dronedarone has been subjected to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. nih.gov While significant degradation is observed under certain conditions like acid and oxidative stress, the specific and consistent formation of this compound as a major degradation product across all stress conditions is not prominently reported in broad forced degradation studies. nih.govresearchgate.netscirp.org However, its identity as a transformation product under specific environmental conditions has been confirmed. globalresearchonline.net

Significance As a Key Transformation Product or Impurity in Drug Development

As a transformation product or impurity, Dronedarone (B1670951) N-Oxide is of interest in the manufacturing and storage of the drug substance and product. globalresearchonline.net The presence of impurities can impact the safety and efficacy of a pharmaceutical product. Regulatory agencies require the identification and characterization of impurities above certain thresholds. Therefore, having well-characterized reference standards for potential impurities like Dronedarone N-Oxide is crucial for analytical method development, validation, and quality control throughout the drug development process.

One study specifically identified this compound as a predominant transformation product of dronedarone in an environmental context, using high-resolution mass spectrometry to confirm its structure. globalresearchonline.net The mass difference between the protonated molecular ions of dronedarone and the transformation product indicated an oxidative modification, leading to the proposal of the N-oxide structure. globalresearchonline.net This highlights the importance of monitoring for such transformation products not only from a manufacturing perspective but also in terms of environmental fate.

Impurity Profiling and Control Strategies for Dronedarone N Oxide

Identification and Classification of Dronedarone (B1670951) N-Oxide within Comprehensive Impurity Profiles

Dronedarone N-Oxide is identified as a significant degradation and process-related impurity of Dronedarone. veeprho.comresearchgate.net It is chemically known as N-[2-n-Butyl-3-[4-[3-(di-n-butylamino) propoxy]benzoyl] benzofuran-5-yl]methanesulfonamid-N-oxide. The formation of N-oxide impurities can occur through oxidative degradation when the drug substance is exposed to light, heat, or oxygen. veeprho.comdrug-dev.com In the context of Dronedarone, this impurity is one of several that must be monitored to ensure the quality and stability of the final drug product. veeprho.comijrps.com

Impurity profiling studies for Dronedarone utilize various analytical techniques to detect and identify substances like this compound. researchgate.netijrps.com These studies are crucial for understanding the degradation pathways of the active pharmaceutical ingredient (API). researchgate.net Forced degradation studies, which involve subjecting Dronedarone to stress conditions such as acid/base hydrolysis, oxidation, photolysis, and thermal stress, are instrumental in identifying potential degradation products, including the N-oxide form. ijrps.comresearchgate.net Significant degradation of Dronedarone has been observed under oxidative stress, which is a key condition for the formation of N-oxide impurities. researchgate.net

The classification of this compound falls under degradation impurities, and it can also be considered a process-related impurity if oxidative conditions are present during synthesis. veeprho.comsmolecule.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and control of such impurities to ensure the safety and efficacy of the pharmaceutical product. veeprho.comijrps.com

A study involving the liquid chromatography-mass spectrometry (LC-MS) analysis of Dronedarone validation batches revealed the presence of several impurities, underscoring the importance of comprehensive impurity profiling. conicet.gov.ar While this particular study focused on other impurities, it highlights the methodologies used to detect compounds like this compound. conicet.gov.ar

Quantitative Analytical Methodologies for this compound in Dronedarone Bulk Substances and Formulations

The quantification of this compound and other related substances in Dronedarone bulk drug and pharmaceutical formulations is primarily achieved using stability-indicating high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods. ijrps.comresearchgate.net These methods are developed and validated to be specific, accurate, precise, and robust, ensuring reliable determination of impurity levels. researchgate.net

A key aspect of these analytical methods is their ability to separate the main API peak from the peaks of various impurities, including this compound. researchgate.net For instance, a validated stability-indicating HPLC method was developed to separate Dronedarone from its process-related impurities, with a resolution greater than 2.0 between all peaks. researchgate.net

Key parameters for a typical validated HPLC method for Dronedarone and its impurities:

ParameterDetailsReference
Stationary PhaseC8 or C18 column researchgate.netderpharmachemica.com
Mobile PhaseA gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) researchgate.netderpharmachemica.com
Detection WavelengthTypically around 288 nm or 290 nm researchgate.netderpharmachemica.com
Linearity (Correlation Coefficient)r > 0.999 for Dronedarone and its impurities researchgate.net
Accuracy (% Recovery)Mass balance close to 99.6% in stress samples researchgate.net

Forced degradation studies are integral to the validation of these quantitative methods, demonstrating their stability-indicating nature. researchgate.net In these studies, Dronedarone is subjected to various stress conditions to generate degradation products. The analytical method must then be able to accurately quantify the remaining Dronedarone and the newly formed impurities. researchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS) is another powerful technique used for both the identification and quantification of impurities like this compound. researchgate.netnih.gov LC-MS provides structural information that aids in the definitive identification of the impurity, which is then followed by quantitative analysis, often using a reference standard of the impurity. researchgate.net

Development and Utilization of this compound as a Reference Standard for Analytical Applications

The availability of a well-characterized reference standard for this compound is essential for its accurate identification and quantification in analytical testing. axios-research.comdrjcrbio.comdrjcrbio.com This reference standard is used in various applications, including:

Analytical Method Development and Validation: The reference standard is used to spike samples to confirm the specificity and accuracy of the analytical method. synzeal.com

Quality Control (QC) Testing: It serves as a comparator in routine QC analysis of Dronedarone bulk substance and finished product batches to ensure that the level of this impurity is within the specified limits. axios-research.comsynzeal.com

Traceability: The reference standard provides traceability to pharmacopeial standards (e.g., USP or EP), ensuring consistency and reliability of analytical results across different laboratories. axios-research.com

The development of a reference standard involves the synthesis or isolation of the impurity, followed by extensive characterization to confirm its identity and purity. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used for structural elucidation. researchgate.net The purity is typically determined by HPLC.

Once characterized, the this compound reference standard is used to prepare standard solutions of known concentrations for calibrating analytical instruments and for calculating the amount of this impurity in test samples. researchgate.net

Theoretical and Computational Investigations of Dronedarone N Oxide

Quantum Chemical Calculations Applied to Dronedarone (B1670951) N-Oxide

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govmdpi.com These methods can be applied to metabolites like Dronedarone N-Oxide to understand their intrinsic properties.

Density Functional Theory (DFT) Studies on Molecular Energies and Stability of this compound

Density Functional Theory (DFT) is a computational method used to study the electronic structure of many-body systems. nmas.org It is instrumental in predicting the molecular energies and stability of pharmaceutical compounds and their metabolites. nih.gov For this compound, DFT calculations can elucidate various quantum chemical parameters that are key to understanding its reactivity and stability. nih.gov These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the difference of which (the HOMO-LUMO gap) is a critical indicator of molecular stability. nih.govuniv-tlemcen.dz

Table 1: Typical Quantum Chemical Parameters Investigated via DFT

ParameterDescriptionSignificance in Drug Metabolism & Stability
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron-filled orbital.Indicates the molecule's ability to donate electrons; related to its susceptibility to electrophilic attack.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first empty electron orbital.Indicates the molecule's ability to accept electrons; related to its reactivity with nucleophiles.
ΔE (HOMO-LUMO Gap)The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov
Ionization Potential (IP)The minimum energy required to remove an electron from a molecule.Relates to the molecule's tendency to be oxidized.
Electron Affinity (EA)The energy released when an electron is added to a molecule.Relates to the molecule's tendency to be reduced.
Global Hardness (η)Resistance of the chemical potential to change in the number of electrons.A measure of the molecule's resistance to deformation or change in its electron distribution.

Computational Prediction of Transformation Products and Reaction Energetics

Computational methods are crucial in predicting the potential transformation products of a parent drug molecule like dronedarone. Stress degradation studies, which are often guided by computational predictions, have identified several key transformation pathways for dronedarone. researchgate.netscirp.org The formation of this compound is one such transformation, proposed to occur through oxidation. researchgate.net Other significant degradation reactions include N-dealkylation and hydroxylation. researchgate.net

The major metabolic pathway for dronedarone involves N-debutylation to form its main active metabolite, followed by further oxidation. europa.eufda.gov While detailed reaction energetics for the formation of each specific impurity like the N-oxide are not always published, computational models can predict the relative likelihood of different metabolic or degradation pathways by calculating the activation energies. acs.org For instance, DFT calculations can predict the most likely sites of metabolism by identifying the positions most susceptible to chemical attack. nih.govacs.org

Table 2: Computationally Predicted and Experimentally Identified Transformation Products of Dronedarone

Transformation Product/ImpurityType of ReactionNotes
This compoundN-OxidationA metabolite formed through the oxidation of the tertiary dibutylamino group. researchgate.netmdpi.com
N-Desbutyl Dronedarone (NDBD)N-DealkylationThe main circulating active metabolite of dronedarone. europa.eufda.govnih.gov
Hydroxylated ProductsHydroxylationPeroxide-assisted hydroxylation has been proposed as a degradation pathway. researchgate.net
Propanoic Acid MetaboliteOxidative DeaminationAn inactive metabolite formed from the N-desbutyl metabolite. europa.eufda.gov

In Silico Modeling of Oxidative Transformation Mechanisms for this compound

In silico modeling provides mechanistic insights into how this compound and other metabolites are formed. The formation of the N-oxide from the parent drug is proposed to occur via oxidation, potentially involving mechanisms with singlet oxygen and free radicals. researchgate.net This type of transformation is common for tertiary amines. mdpi.com

Dronedarone is primarily metabolized by the cytochrome P450 enzyme CYP3A4. europa.eufda.goveuropa.eu Computational models like molecular dynamics (MD) simulations and docking can be used to study the interaction of dronedarone with the active site of these enzymes. mdpi.com Such models can help visualize how the substrate binds and which parts of the molecule are positioned for oxidative attack, leading to products like N-Desbutyl Dronedarone and subsequently other oxidized forms. researchgate.net While tertiary alkylamino moieties can be metabolized by CYP450 through N-dealkylation, they are also subject to N-oxidation by Flavin-containing monooxygenases (FMO) to yield N-oxide products. mdpi.com

Computational Approaches in Impurity Prediction and Structural Characterization

Computational tools are indispensable in modern pharmaceutical development for predicting and managing impurities. ceon.rs For this compound, these approaches can be used to predict its formation as a potential impurity during synthesis or as a degradation product during storage. researchgate.net

In silico methods are applied in two main areas: predicting the presence of potential impurities and aiding in their structural characterization. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the likelihood of a compound being, for instance, a genotoxic impurity based on its chemical structure. immunocure.uslhasalimited.orgfrontiersin.org The ICH M7 guideline recommends using two complementary QSAR prediction methods (one expert rule-based and one statistical-based) to assess the mutagenic potential of drug impurities. nih.govlhasalimited.org This allows for early identification of potentially hazardous impurities, guiding process chemistry to minimize their formation. openreview.net

Table 3: Computational Approaches in Impurity Prediction and Characterization

Computational ApproachApplicationExample for this compound
(Q)SAR Models (e.g., Derek Nexus, Sarah Nexus)Prediction of toxicological endpoints (e.g., mutagenicity, carcinogenicity). immunocure.uslhasalimited.orgAssessing the potential genotoxicity of this compound as an impurity based on its chemical structure. acs.org
Forced Degradation Pathway PredictionPredicting likely degradation products under stress conditions (heat, light, acid, base, oxidation). researchgate.netPredicting the formation of this compound under oxidative stress. researchgate.net
Mass Spectrometry Fragmentation PredictionSimulating the fragmentation patterns of a molecule to help interpret experimental MS data.Matching experimental MS/TOF fragmentation data with predicted fragments for this compound to confirm its structure. nih.gov
Molecular Docking and MD SimulationsModeling the interaction between a drug/metabolite and a biological target (e.g., enzyme). mdpi.comSimulating the binding of dronedarone in the CYP3A4 active site to understand the mechanism leading to its oxidative metabolites.
PBPK ModelingSimulating the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. nih.govDeveloping a PBPK model for dronedarone and its metabolites (like NDBD) to predict drug-drug interactions. researchgate.netnih.gov

Stability and Degradation Kinetics of Dronedarone N Oxide

Characterization of Dronedarone (B1670951) N-Oxide as a Degradation Product in Stress Studies

Forced degradation studies are essential for identifying potential degradation products like Dronedarone N-Oxide and developing stability-indicating analytical methods. These studies involve exposing the active pharmaceutical ingredient (API), Dronedarone Hydrochloride, to a range of harsh conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as stipulated by the International Conference on Harmonization (ICH) guidelines. scirp.orgappconnect.in

Research indicates that Dronedarone is particularly susceptible to degradation under oxidative, acid, and alkaline stress. scirp.orgresearchgate.net this compound (DNO) has been specifically identified as a degradation product formed under oxidative and basic (alkaline) conditions. ceon.rs In one study, degradation in a basic environment led to the formation of DNO, N-debutyl-dronedarone (DBD), and two other unidentified degradation products (DP I and DP II). ceon.rs The identification of this compound in these stressed samples was confirmed by comparing its chromatographic retention time and UV spectra with that of a prepared DNO reference standard. ceon.rs

Oxidative stress, typically induced using hydrogen peroxide (H₂O₂), is a key condition for the formation of this compound. veeprho.comappconnect.in Studies have shown that significant degradation of Dronedarone occurs when it is treated with hydrogen peroxide. scirp.org One analysis identified a major degradation product at a relative retention time (RRT) of 1.39 in peroxide-stressed samples, which was then subjected to Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation. scirp.org The formation of the N-oxide is proposed to occur through oxidation involving singlet oxygen or free radical mechanisms. researchgate.net

The table below summarizes the conditions under which Dronedarone has been stressed and the resulting degradation, which can lead to the formation of this compound.

Stress ConditionReagent/ParametersObserved Degradation of DronedaroneReference(s)
Acid Hydrolysis 5 N HCl, 60-65°C, 3-4 hoursSignificant degradation (~6-10%) appconnect.inscirp.org
Alkaline Hydrolysis 0.1 N - 5 M NaOH, 60°C, 3-12 hoursSignificant degradation; formation of DNO, DBD, DP I, DP II scirp.orgappconnect.inceon.rs
Oxidation 5% - 30% H₂O₂, 60°C or RTExtensive degradation; formation of N-oxide proposed scirp.orgappconnect.inresearchgate.net
Photolysis UV lightProminent degradation (~7%) scirp.org
Thermal Degradation 105°C, 10 daysStable scirp.orgscirp.org

Investigation of Degradation Pathways and Byproducts derived from this compound

The primary focus of degradation studies has been on elucidating the pathways leading to the formation of impurities from the parent drug, Dronedarone. The main metabolic and degradation pathways for Dronedarone include N-debutylation, oxidative deamination, and direct oxidation. fda.govdrugbank.comnih.gov The formation of this compound falls under the direct oxidation pathway. fda.gov This reaction specifically targets the tertiary amine of the dibutylamino group. researchgate.net

While the pathway to this compound from Dronedarone via oxidation is established, detailed investigations into the subsequent degradation pathways and byproducts derived from this compound itself are not extensively documented in the reviewed scientific literature. Current research has successfully identified and characterized the primary degradants originating from Dronedarone, but the secondary degradation of these products, such as this compound, remains a less explored area. Therefore, a complete degradation tree showing byproducts formed from the decomposition of this compound is not available.

Kinetic Studies on the Formation and Subsequent Degradation of this compound

Kinetic studies are crucial for understanding the rate at which a drug degrades and its degradation products form over time. Research into the degradation kinetics of Dronedarone has shown that its degradation in alkaline conditions follows a first-order reaction model. researchgate.net This implies that the rate of degradation is directly proportional to the concentration of Dronedarone.

Q & A

Q. What methodologies are employed to analyze Dronedarone N-Oxide's pharmacokinetics and stability in pharmaceutical formulations?

Liquid chromatography–mass spectrometry (LC-MS) and ultra-high-performance liquid chromatography (UHPLC) are validated for quantifying this compound and its degradation products. Stability-indicating methods must account for oxidative and hydrolytic degradation under stress conditions (e.g., acidic, basic, thermal). For example, UHPLC parameters such as gradient time, buffer molarity, and acetonitrile content in the mobile phase are optimized to resolve this compound from impurities like DBD (N-debutyl-dronedarone) and DP II .

Q. How does this compound’s electrophysiological profile compare to amiodarone in preclinical models?

Dronedarone shares amiodarone’s multichannel blocking properties (inhibition of potassium, sodium, and calcium currents) but lacks iodine, reducing thyroid toxicity. Preclinical studies use Langendorff-perfused hearts or patch-clamp assays on cardiomyocytes to evaluate action potential duration (APD) and arrhythmia suppression. Unlike amiodarone, dronedarone exhibits weaker β-oxidation inhibition, which may mitigate mitochondrial toxicity in hepatocytes .

Advanced Research Questions

Q. How should researchers address contradictions in mortality data between clinical trials (e.g., ATHENA vs. ANDROMEDA)?

The ANDROMEDA trial (NCT00543699) reported a 2.13-fold increased mortality in severe heart failure (HF) patients, driven by HF exacerbation, while ATHENA (NCT00174785) showed reduced cardiovascular hospitalization in atrial fibrillation (AF) patients without HF. Meta-analyses must stratify by patient subgroups (e.g., HF severity, AF type) and adjust for confounders like digoxin co-administration, which amplified mortality in the PALLAS trial (HR 2.35 for arrhythmic death with digoxin) .

Q. What experimental designs optimize ecological sustainability in chromatographic analysis of this compound?

Green chemistry metrics (Analytical Eco-Scale, AGREE, GAPI) evaluate methods based on solvent toxicity, energy use, and waste. For example, UHPLC with shorter run times (<6 min) and lower acetonitrile consumption achieves higher eco-scores than HPLC. Mobile phases using biodegradable buffers (e.g., ammonium acetate) further improve sustainability .

Q. How can in vitro models elucidate the mechanism of this compound-induced hepatotoxicity?

Primary human hepatocytes or HepG2 cells exposed to this compound (≥10 µM) show mitochondrial dysfunction via Seahorse XF assays, including reduced oxygen consumption rate (OCR) and ATP production. Comparative studies with amiodarone reveal weaker inhibition of fatty acid β-oxidation, suggesting distinct toxicity thresholds. Transcriptomic analysis identifies upregulated stress pathways (e.g., NRF2/KEAP1) .

Q. What statistical methods adjust for bias in dronedarone trials with high discontinuation rates?

In trials like ATHENA (30% discontinuation), time-to-event analyses using Cox proportional hazards models with competing risks (e.g., death vs. hospitalization) and sensitivity analyses (e.g., tipping-point method) assess robustness. Inverse probability weighting accounts for informative censoring due to adverse events .

Q. How do real-world studies reconcile divergent safety outcomes between RCTs and observational data?

The Swedish AF registry (N=300,000) found lower mortality with dronedarone vs. sotalol (HR 0.44), contrasting with RCTs showing neutral mortality. Confounding-by-indication adjustments (e.g., propensity score matching for comorbidities) and instrumental variable analysis mitigate channeling bias, where healthier patients receive dronedarone .

Methodological Recommendations

  • Drug Interaction Studies : Use physiologically based pharmacokinetic (PBPK) modeling to predict this compound’s CYP3A4/P-gp interactions (e.g., with digoxin or warfarin). Validate with clinical samples using LC-MS/MS .
  • Long-Term Safety Monitoring : Implement adaptive trial designs with periodic liver function tests (ALT >3× ULN triggers discontinuation) and centralized ECG monitoring for QT prolongation .
  • Degradation Pathway Mapping : Forced degradation studies under ICH Q1A conditions (e.g., 40°C/75% RH) paired with high-resolution MS identify major degradation products for toxicological evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.